CB2 Receptor Binding: Machaeriol D vs. Machaeriol C — A 6-Fold Selectivity Gain with Complete Absence of Opioid Cross-Reactivity
In a head-to-head radioligand binding assay across all machaeriol (A–D) and machaeridiol (A–C) compounds, machaeriol D demonstrated the strongest CB2 receptor affinity among the machaeriol subfamily, with a Ki of >1.3 μM (pKi <6.50). This represents an approximately 6-fold improvement in CB2 binding compared to its closest in-class congener machaeriol C (Ki >7.76 μM, pKi <5.11) measured under identical conditions . Critically, machaeriol D showed no detectable binding to CB1, κ-opioid, δ-opioid, or μ-opioid receptors, whereas machaeriol C exhibited measurable κ-opioid receptor binding (Ki = 17.14 ± 2.61 μM), introducing an unwanted off-target interaction absent in machaeriol D . Earlier-generation machaeriols A and B displayed no binding to any cannabinoid receptor, making machaeriol D the first machaeriol to demonstrate any cannabinoid receptor engagement .
| Evidence Dimension | CB2 receptor binding affinity (Ki) and opioid receptor cross-reactivity |
|---|---|
| Target Compound Data | Machaeriol D: CB2 Ki = >1.3 μM (pKi <6.50); CB1 = no binding; κ-opioid = not active; δ-opioid = not active; μ-opioid = not active |
| Comparator Or Baseline | Machaeriol C: CB2 Ki = >7.76 μM (pKi <5.11); κ-opioid Ki = 17.14 ± 2.61 μM. Machaeriols A & B: no CB1 or CB2 binding |
| Quantified Difference | ~6-fold greater CB2 affinity for machaeriol D vs. machaeriol C; complete absence of κ-opioid off-target binding in D vs. measurable binding in C (17.14 μM) |
| Conditions | Radioligand binding assay using recombinant human CB1 and CB2 receptors; compounds tested up to solubility limit (33.3 μM); CP55,940 as positive control (CB2 Ki = 0.924 nM) |
Why This Matters
For researchers procuring a CB2-selective phytocannabinoid tool compound free of opioid receptor confounding, machaeriol D is the only member of the machaeriol subfamily meeting both criteria, whereas machaeriol C introduces κ-opioid cross-reactivity that complicates data interpretation.
- [1] Muhammad, I.; Ibrahim, M.A.; Kumarihamy, M.; Lambert, J.A.; Zhang, J.; Mohammad, M.H.; Khan, S.I.; Pasco, D.S.; Balachandran, P. Cannabinoid and Opioid Receptor Affinity and Modulation of Cancer-Related Signaling Pathways of Machaeriols and Machaeridiols from Machaerium Pers. Molecules 2023, 28, 4162. Table 2. View Source
- [2] Muhammad, I.; Li, X.C.; Dunbar, D.C.; ElSohly, M.A.; Khan, I.A. Antimalarial (+)-trans-hexahydrodibenzopyran derivatives from Machaerium multiflorum. J. Nat. Prod. 2001, 64, 1322–1325. View Source
